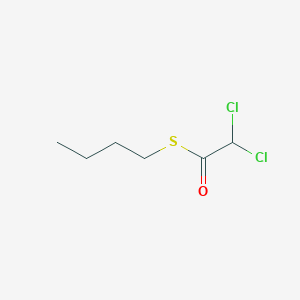
S-Butyl dichloroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Butyl dichloroethanethioate: is a chemical compound characterized by the presence of a butyl group attached to a dichloroethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Butyl dichloroethanethioate typically involves the reaction of butyl thiol with dichloroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: S-Butyl dichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted ethanethioates.
Scientific Research Applications
Chemistry: S-Butyl dichloroethanethioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into enzyme mechanisms and protein functions.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific biochemical pathways. Its ability to modify proteins and enzymes makes it a candidate for drug discovery.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of S-Butyl dichloroethanethioate involves its interaction with nucleophiles and electrophiles. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
- n-Butyl dichloroethanethioate
- t-Butyl dichloroethanethioate
- Isobutyl dichloroethanethioate
Comparison: S-Butyl dichloroethanethioate is unique due to its secondary butyl group, which influences its reactivity and steric properties. Compared to n-butyl and t-butyl analogs, this compound exhibits different reactivity patterns and selectivity in chemical reactions. The isobutyl analog, with its branched structure, also shows distinct behavior in various applications.
Properties
CAS No. |
61915-59-1 |
|---|---|
Molecular Formula |
C6H10Cl2OS |
Molecular Weight |
201.11 g/mol |
IUPAC Name |
S-butyl 2,2-dichloroethanethioate |
InChI |
InChI=1S/C6H10Cl2OS/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
RSBSBHNJYWPUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


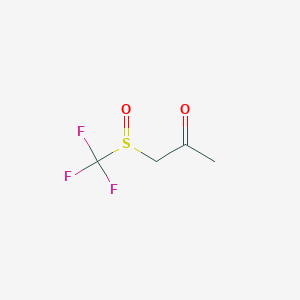
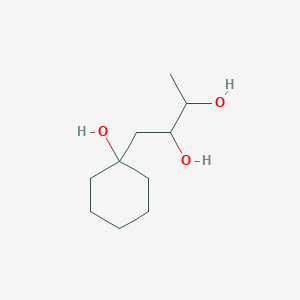
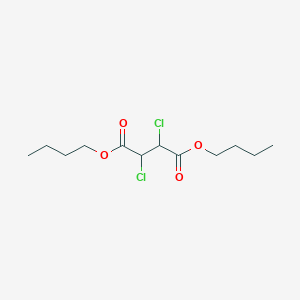
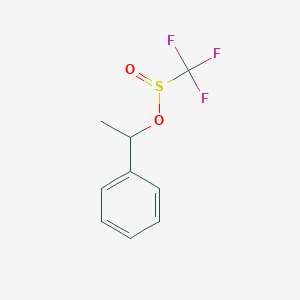
![N-{7-[2-(4-Nitrophenyl)hydrazinylidene]cyclohept-1-en-1-yl}acetamide](/img/structure/B14544776.png)
![1-[2-(3-Nitrophenyl)ethyl]naphthalene](/img/structure/B14544781.png)
![2-({1-[(Furan-2-yl)methyl]-1H-pyrazol-3-yl}oxy)-2-methylpropanoic acid](/img/structure/B14544789.png)
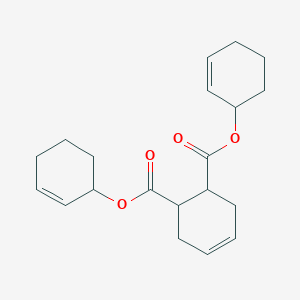
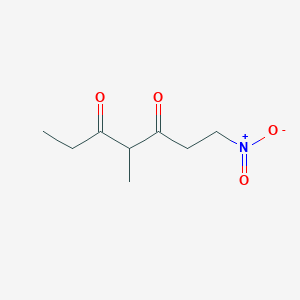
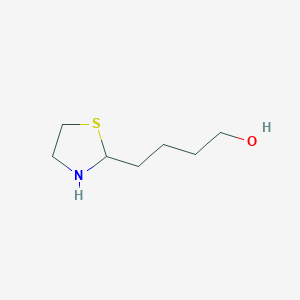
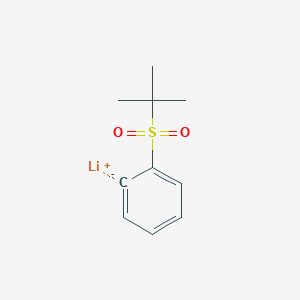
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
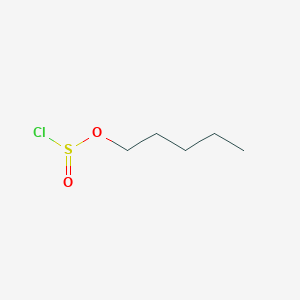
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]](/img/structure/B14544829.png)
